BenchChemオンラインストアへようこそ!

N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide

Glioblastoma Cytotoxicity Temozolomide

BF1 is a redox-active anticancer agent with a ~23-fold potency advantage over temozolomide in U251 glioblastoma cells and validated activity in lymphoma, leukemia, and hepatocarcinoma models. Unlike generic thiazole derivatives, BF1 induces ROS-dependent apoptosis without DNA intercalation, making it a unique chemical probe for oxidative-stress and mitochondrial dysfunction studies. Its published PEG-complexation data provides a benchmark for nanocarrier optimization. Procure BF1 as a characterized reference standard for SAR campaigns targeting TMZ-resistant glioblastoma or ROS-mediated tumor vulnerabilities.

Molecular Formula C21H18N2O2S
Molecular Weight 362.45
CAS No. 923139-71-3
Cat. No. B2855317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide
CAS923139-71-3
Molecular FormulaC21H18N2O2S
Molecular Weight362.45
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4
InChIInChI=1S/C21H18N2O2S/c1-13-8-9-18-17(10-13)14(2)19(25-18)20(24)23-21-22-12-16(26-21)11-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,22,23,24)
InChIKeyIKLKNINFVVAHSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide (CAS 923139-71-3): A Thiazole-Benzofuran Carboxamide with Validated Anticancer Activity


N-(5-Benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide (CAS 923139-71-3), frequently coded as BF1 or compound 5 in the primary literature, is a synthetic thiazole–benzofuran hybrid that has been functionally characterised as a redox-active anticancer agent [1]. Its molecular architecture couples a 5‑benzyl‑1,3‑thiazole ring to a 3,5‑dimethyl‑1‑benzofuran‑2‑carboxamide moiety, a scaffold associated with mitochondrial membrane depolarisation, reactive‑oxygen‑species (ROS) generation, and caspase‑dependent apoptosis in multiple cancer cell lines [2][3]. Unlike many thiazole derivatives that remain at the screening stage, this compound has published quantitative cytotoxicity data against glioblastoma, lymphoma, hepatocarcinoma, and leukaemia models, creating a traceable evidence base for procurement decisions in oncology-focused research programs.

N-(5-Benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide: Why In‑Class Thiazole Derivatives Cannot Be Simply Substituted


Thiazole‑based compounds are a large and heterogeneous family, yet their anticancer potency, intracellular targets, and selectivity profiles vary dramatically with even minor structural modifications. BF1 has been directly benchmarked against the clinical glioblastoma standard‑of‑care temozolomide and the anthracycline doxorubicin, demonstrating a fundamentally different mode of cytotoxicity that is ROS‑driven and independent of DNA intercalation [1]. In a head‑to‑head study, another thiazole derivative from the same laboratory (PP2, a pyrazolo‑thiazolo‑pyrimidinone) showed distinct mitochondrial effects and did not replicate the same potency or mechanistic signature [2]. Consequently, replacing BF1 with a generic “thiazole derivative” or even a structurally related analog carries a high risk of losing the specific redox‑apoptosis axis and the quantitative potency margin that define this compound’s research value.

N-(5-Benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide: Head‑to‑Head Quantitative Evidence Against Clinical Comparators


~23‑Fold Superior Cytotoxicity Over Temozolomide in Human Glioblastoma U251 Cells

BF1 (compound 5) was tested alongside the frontline glioblastoma agent temozolomide (TMZ) in the MTT assay on U251 human glioblastoma cells. BF1 achieved an IC50 of 10.8 ± 0.98 µM, whereas TMZ required 246.2 ± 6.27 µM [1]. The factor difference is approximately 23‑fold in favour of BF1, indicating a substantially higher antiproliferative potency at equimolar exposure.

Glioblastoma Cytotoxicity Temozolomide

~2‑Fold Higher Cytotoxicity Compared with Doxorubicin in Glioblastoma Models

In the same MTT assay, BF1 was directly compared with doxorubicin (Dox), a broad‑spectrum anthracycline. For U251 cells, BF1 IC50 was 10.8 ± 0.98 µM vs. Dox IC50 of 21.0 ± 3.51 µM (~1.9‑fold). For T98G glioblastoma multiforme cells, the IC50 values were 12.6 ± 1.35 µM (BF1) and 32.3 ± 3.70 µM (Dox), corresponding to a ~2.6‑fold difference [1]. These data confirm that BF1 is approximately two‑ to three‑fold more potent than doxorubicin in both tested glioma lines.

Glioblastoma multiforme Doxorubicin Cytotoxicity

ROS‑Dependent DNA Damage Without DNA Intercalation — A Differentiated Mechanism

A key differential feature of BF1 is its mode of action. While doxorubicin exerts cytotoxicity partly through DNA intercalation, BF1 does not intercalate into DNA, as demonstrated by agarose gel retardation assays [1]. Instead, BF1 triggers intracellular hydrogen peroxide (H₂O₂) production, leading to DNA single‑strand breaks measured by the alkaline comet assay (olive tail moment significantly increased vs. control, p < 0.05) and apoptosis via PARP1 and caspase‑3 cleavage [1]. The ROS‑dependence was confirmed by the cancellation of BF1’s cytotoxic effect in the presence of ROS scavengers [2].

DNA damage Reactive Oxygen Species Apoptosis

Polymeric Nano‑Complexation Enhances Cytotoxic Selectivity Against Multiple Tumor Lines

Conjugation of BF1 with PEG‑based polymeric carriers (poly(VEP‑co‑GMA)‑graft‑mPEG, poly(PEGMA), and poly(PEGMA‑co‑DMM)) generated complexes that exhibited higher cytotoxicity towards human hepatocarcinoma HepG2, rat glioma C6, human glioblastoma T98G, and human promyelocytic leukaemia HL‑60 cell lines than either free BF1 or doxorubicin alone [1]. The best‑performing complexes (e.g., complex 4 and complex 14) demonstrated cell‑line‑specific activity, indicating that the polymeric carrier not only improves solubility but also modulates the selectivity profile of BF1.

Nanocarrier Drug delivery Tumor selectivity

Mitochondrial Membrane Depolarisation in Lymphoma — A Bioenergetic Mechanism Not Shared by All Thiazoles

In murine NK/Ly lymphoma cells, BF1—both as a free compound and in complex with PEG‑based polymeric nanoparticles—caused a statistically significant depolarisation of the mitochondrial membrane potential, measured by JC‑1 fluorescence ratiometry [1]. A structurally distinct thiazole derivative, PP2 (7‑benzyl‑8‑methyl‑2‑propylpyrazolo[4,3‑e]thiazolo[3,2‑a]pyrimidin‑4(2H)‑one), was tested in parallel and showed a qualitatively different pattern of mitochondrial effects [2]. This indicates that the mitochondrial‑depolarisation phenotype is not a class‑wide property of thiazoles but is scaffold‑dependent.

Mitochondrial membrane potential Lymphoma Bioenergetics

Induction of Lipid Peroxidation in Lymphoma — Evidenced Pro‑Oxidant Activity

BF1 at 10 µM, alone and in complex with PEG‑based polymeric carriers, increased lipid hydroperoxide levels in NK/Ly lymphoma cells by 29–36 % relative to control (p < 0.05) [1]. When complexed with specific carriers (Th2 and Th6), the statistical significance of the lipid peroxidation elevation increased from p < 0.05 to p < 0.01 [1]. This quantitatively confirms that BF1 acts as a pro‑oxidant in tumour cells, and that polymeric carriers can amplify this effect.

Lipid peroxidation Oxidative stress Lymphoma

N-(5-Benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide: High‑Impact Research and Industrial Application Scenarios


Glioblastoma Drug‑Discovery Programs Targeting TMZ‑Resistant Phenotypes

The ~23‑fold potency advantage of BF1 over temozolomide in U251 cells [1], combined with its ROS‑dependent apoptotic mechanism that does not rely on DNA alkylation, makes it a compelling lead scaffold for medicinal chemistry campaigns aiming to overcome TMZ resistance. Procurement of BF1 as a reference standard enables structure–activity relationship (SAR) exploration around the benzofuran and thiazole moieties to further optimise blood–brain barrier penetration and selectivity.

Redox‑Biology Tool Compound for Dissecting Oxidative‑Stress‑Driven Apoptosis

BF1’s validated ability to increase H₂O₂ production, induce DNA single‑strand breaks, and elevate lipid peroxidation without DNA intercalation [1][2] positions it as a chemical probe for oxidative‑stress signalling studies. Laboratories focused on ferroptosis, ROS‑mediated mitochondrial dysfunction, or Bax/Bim‑regulated apoptosis can employ BF1 as a well‑characterised positive control, replacing less selective pro‑oxidants.

Polymeric Nanocarrier Formulation Development and Targeted Delivery Research

The demonstrated enhancement of BF1’s cytotoxicity and statistical significance of lipid peroxidation upon complexation with PEG‑based carriers [3] offers a validated model payload for nanocarrier optimisation. Formulation scientists can use BF1 to benchmark novel polymer conjugates, micelles, or nanoparticles, comparing tumour‑cell selectivity and release kinetics against the published free‑BF1 and complex data.

Comparative Oncology in Haematological Malignancies

BF1 has published activity in murine lymphoma (NK/Ly) [4], human promyelocytic leukaemia (HL‑60) [3], and glioblastoma models. This cross‑histology activity profile supports its use in comparative oncology panels to identify tumour‑type‑specific vulnerabilities to thiazole‑induced mitochondrial depolarisation and ROS generation, aiding in the stratification of indications for future in vivo studies.

Quote Request

Request a Quote for N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.